molecular formula C16H12FN3O3S B2779682 N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide CAS No. 1286709-55-4

N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide

Cat. No.: B2779682
CAS No.: 1286709-55-4
M. Wt: 345.35
InChI Key: IQRGJXJYKFHIIP-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methyl, and thiophene groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step may involve the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled with the oxazole ring using coupling reagents such as EDCI or DCC.

    Attachment of the fluoromethylphenyl group: This can be done through nucleophilic substitution reactions, where a fluoromethylphenyl halide reacts with the oxazole-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxazole derivatives.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine and thiophene groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-5-carboxamide: Similar structure with a different position of the carboxamide group.

    N-(3-chloro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide: Chlorine instead of fluorine.

    N-(3-fluoro-4-methylphenyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide: Furan ring instead of thiophene.

Uniqueness

The unique combination of fluorine, methyl, and thiophene groups in N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide may confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and specific interactions with biological targets.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-9-4-5-10(7-11(9)17)18-14(21)12-8-23-16(19-12)20-15(22)13-3-2-6-24-13/h2-8H,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRGJXJYKFHIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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